molecular formula C20H18O4 B173932 8-Prenyldaidzein

8-Prenyldaidzein

Cat. No.: B173932
M. Wt: 322.4 g/mol
InChI Key: NQKCBBHHFITUFF-UHFFFAOYSA-N
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Description

8-Prenyldaidzein is a naturally occurring isoflavonoid compound, specifically a 7-hydroxyisoflavone, characterized by the presence of a prenyl group at the 8th position of the daidzein molecule. This compound is found in various plants, including Bituminaria morisiana and Glycine max (soybean). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Prenyldaidzein typically involves the prenylation of daidzein. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to express prenyltransferases, which catalyze the prenylation of daidzein. This method offers a sustainable and scalable approach to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Prenyldaidzein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The prenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

8-Prenyldaidzein has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in plant metabolism and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and bone-protective properties.

    Industry: Utilized in the development of natural antioxidants and preservatives

Comparison with Similar Compounds

8-Prenyldaidzein can be compared with other prenylated isoflavonoids such as:

    Lupiwighteone: Similar structure but with an additional hydroxyl group.

    Derrone: Differing in the position of the prenyl group.

    Gancaonin M: Contains an additional methoxy group.

    2,3-Dehydrokievitone: Lacks the prenyl group but has additional hydroxyl groups.

Uniqueness: this compound is unique due to its specific prenylation at the 8th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavonoids .

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKCBBHHFITUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antioxidant properties of 8-Prenyldaidzein and how does its structure contribute to this activity?

A1: this compound demonstrates antioxidant activity primarily through its ability to scavenge free radicals. [] The presence of the prenyl group at the 8-position of the daidzein molecule plays a crucial role in this activity. Specifically, the CH bond of the prenyl substituent is identified as the most thermodynamically favorable site for trapping free radicals in both gas phase and lipid-rich environments. [] This suggests that this compound could be particularly effective as an antioxidant in lipid-rich areas of the body.

Q2: Has this compound been isolated from any plant sources, and if so, which ones?

A2: Yes, this compound has been successfully isolated from several plant species. Research indicates its presence in Erythrina indica [], Erythrina fusca [, ], and Bituminaria morisiana. [] These findings suggest that this compound could be a potential bioactive compound of interest for future studies exploring its potential applications in various fields.

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